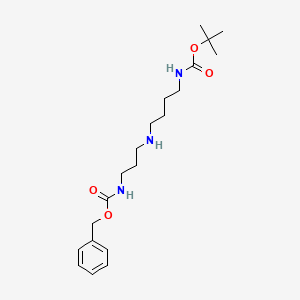
N(1)-Benzyloxycarbonyl-N(8)-butoxycarbonylspermidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(1)-Benzyloxycarbonyl-N(8)-butoxycarbonylspermidine is a synthetic derivative of spermidine, a naturally occurring polyamine. This compound is characterized by the presence of benzyloxycarbonyl and butoxycarbonyl protective groups attached to the spermidine molecule. These protective groups are often used in organic synthesis to prevent unwanted reactions at specific sites of the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N(1)-Benzyloxycarbonyl-N(8)-butoxycarbonylspermidine typically involves the protection of the amino groups of spermidine. The process begins with the reaction of spermidine with benzyloxycarbonyl chloride in the presence of a base such as triethylamine to form N(1)-benzyloxycarbonylspermidine. This intermediate is then reacted with butoxycarbonyl chloride under similar conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N(1)-Benzyloxycarbonyl-N(8)-butoxycarbonylspermidine can undergo various chemical reactions, including:
Hydrolysis: The protective groups can be removed under acidic or basic conditions to yield spermidine.
Substitution: The compound can participate in nucleophilic substitution reactions where the protective groups are replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Hydrolysis: Spermidine is the major product.
Substitution: Various substituted spermidine derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N(1)-Benzyloxycarbonyl-N(8)-butoxycarbonylspermidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential modulator of polyamine metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Used in the production of polyamine derivatives for various applications.
Wirkmechanismus
The mechanism of action of N(1)-Benzyloxycarbonyl-N(8)-butoxycarbonylspermidine involves its interaction with cellular polyamine pathways. The compound can be hydrolyzed to release spermidine, which then participates in various cellular processes such as DNA stabilization, protein synthesis, and cell growth. The protective groups can also modulate the compound’s interaction with enzymes and receptors, affecting its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N(1)-Benzyloxycarbonylspermidine
- N(8)-Butoxycarbonylspermidine
- N(1)-Benzyloxycarbonyl-N(8)-acetylspermidine
Uniqueness
N(1)-Benzyloxycarbonyl-N(8)-butoxycarbonylspermidine is unique due to the presence of both benzyloxycarbonyl and butoxycarbonyl protective groups. This dual protection allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis. Additionally, the compound’s ability to modulate polyamine metabolism makes it a valuable tool in biological and medical research.
Eigenschaften
CAS-Nummer |
68076-38-0 |
|---|---|
Molekularformel |
C20H33N3O4 |
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
benzyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]propyl]carbamate |
InChI |
InChI=1S/C20H33N3O4/c1-20(2,3)27-19(25)23-14-8-7-12-21-13-9-15-22-18(24)26-16-17-10-5-4-6-11-17/h4-6,10-11,21H,7-9,12-16H2,1-3H3,(H,22,24)(H,23,25) |
InChI-Schlüssel |
SQLHQBBTNALFOQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCCCNCCCNC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCCNCCCNC(=O)OCC1=CC=CC=C1 |
Synonyme |
mu-boc-spermidine N(1)-benzyloxycarbonyl-N(8)-butoxycarbonylspermidine N(1)-Z-N(8)-Boc-spermidine NZBS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















